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Compound of Interest

Compound Name: LAS38096

Cat. No.: B1674518 Get Quote

Disclaimer: This document compiles preclinical pharmacokinetic data for a potent and selective

MET kinase inhibitor. Based on available scientific literature, it is presumed that LAS38096 is

also identified as GNE-A and AR00451896. This guide is intended for researchers, scientists,

and drug development professionals.

Introduction
LAS38096 is a novel and selective inhibitor of the MET tyrosine kinase, a key oncogenic driver

in various human cancers. Understanding the absorption, distribution, metabolism, and

excretion (ADME) properties of this compound in preclinical models is crucial for its

development as a potential therapeutic agent. This technical guide provides a comprehensive

overview of the preclinical pharmacokinetics of LAS38096, including quantitative data from

various animal models, detailed experimental methodologies, and a visualization of its target

signaling pathway.

Data Presentation: Pharmacokinetic Parameters of
LAS38096 in Preclinical Models
The following tables summarize the key pharmacokinetic parameters of LAS38096 (reported

as GNE-A) following administration in mice, rats, monkeys, and dogs.

Table 1: Plasma Clearance and Volume of Distribution
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Species
Plasma Clearance
(mL/min/kg)

Volume of Distribution
(L/kg)

Mice 15.8 2.1 - 9.0

Rats 36.6 2.1 - 9.0

Monkeys 13.9 2.1 - 9.0

Dogs 2.44 2.1 - 9.0

Table 2: Terminal Elimination Half-Life and Oral Bioavailability

Species
Mean Terminal Elimination
Half-Life (h)

Oral Bioavailability (%)

Rats 1.67 11.2

Mice Not Reported 88.0

Monkeys Not Reported 72.4

Dogs 16.3 55.8

Table 3: In Vitro and Other Pharmacokinetic Properties

Parameter Result

Plasma Protein Binding High (96.7-99.0% bound)

Blood-to-Plasma Concentration Ratio 0.78-1.46

Transporter Substrate Likely for MDR1 and BCRP

Experimental Protocols
Detailed experimental protocols are essential for the replication and interpretation of

pharmacokinetic data. The following sections describe the general methodologies employed in

the preclinical evaluation of LAS38096.
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In Vivo Pharmacokinetic Studies
A representative experimental workflow for determining the pharmacokinetic profile of

LAS38096 in preclinical species is outlined below.
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In Vivo Pharmacokinetic Study Workflow
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Animal Models: Studies were conducted in various preclinical species, including mice, rats,

monkeys, and dogs, to allow for interspecies comparison and allometric scaling.

Dosing: For intravenous administration, LAS38096 was typically dissolved in a suitable vehicle

and administered as a bolus dose. For oral administration, the compound was often formulated

as a suspension and administered via gavage.

Sample Collection: Blood samples were collected at predetermined time points post-dosing

from a suitable blood vessel (e.g., jugular vein). Plasma was separated by centrifugation and

stored frozen until analysis.

Bioanalytical Method: Plasma concentrations of LAS38096 were quantified using a validated

liquid chromatography-tandem mass spectrometry (LC-MS/MS) method. This involved protein

precipitation to extract the analyte from the plasma matrix, followed by chromatographic

separation and mass spectrometric detection.

Pharmacokinetic Analysis: Plasma concentration-time data were analyzed using non-

compartmental methods to determine key pharmacokinetic parameters such as maximum

concentration (Cmax), time to maximum concentration (Tmax), area under the concentration-

time curve (AUC), clearance (CL), volume of distribution (Vd), and terminal half-life (t1/2). Oral

bioavailability (F) was calculated as the ratio of the dose-normalized AUC following oral

administration to that following intravenous administration.

In Vitro Assays
Plasma Protein Binding: The extent of plasma protein binding was determined using

equilibrium dialysis.[1]

Blood-to-Plasma Ratio: The partitioning of LAS38096 between red blood cells and plasma was

assessed by incubating the compound with whole blood and then measuring its concentration

in both the plasma and the whole blood lysate.[1]

Transporter Studies: The potential for LAS38096 to be a substrate for efflux transporters such

as P-glycoprotein (MDR1) and Breast Cancer Resistance Protein (BCRP) was evaluated using

in vitro transporter assays with Madin-Darby canine kidney (MDCK) cells overexpressing these

transporters.[1]
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Mechanism of Action: MET Kinase Inhibition
LAS38096 is a selective inhibitor of the c-MET receptor tyrosine kinase. The binding of its

ligand, hepatocyte growth factor (HGF), to c-MET triggers receptor dimerization and

autophosphorylation, leading to the activation of downstream signaling pathways that promote

cell proliferation, survival, migration, and invasion. By blocking the kinase activity of c-MET,

LAS38096 inhibits these oncogenic signals.
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c-MET Signaling Pathway and Inhibition by LAS38096
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Conclusion
LAS38096 demonstrates favorable preclinical pharmacokinetic properties across multiple

species, characterized by generally good oral bioavailability (with the exception of rats), low to

moderate plasma clearance, and a wide range of elimination half-lives. The compound is highly

bound to plasma proteins and is a likely substrate for common efflux transporters. These

findings, coupled with its potent inhibition of the c-MET signaling pathway, support its continued

investigation as a potential therapeutic agent for the treatment of MET-driven cancers. The data

presented in this guide provide a valuable resource for researchers and drug development

professionals involved in the advancement of LAS38096 and other MET kinase inhibitors.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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